molecular formula C10H5Cl2N3O3S B2609279 N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-60-4

N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2609279
CAS No.: 341965-60-4
M. Wt: 318.13
InChI Key: OZOHYXURIIDMPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives in good yields . The 3,4-dichlorobenzoyl chloride used in these reactions can be prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . The C‒N‒C‒C torsion angles are − 169.2(4)° for compound 4, − 176.0(2)° and − 178.6(2)° for compound 6 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of arylamines with 3,5-dichlorobenzoyl chloride . The resulting compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 3,4-Dichlorobenzoyl chloride, include a boiling point of 242 °C and a melting point of 30-33 °C .

Scientific Research Applications

Synthesis Techniques

N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide, as part of the 1,2,4-thiadiazole class, is synthesized through various innovative methods. For example, derivatives of 1,2,4-thiadiazole were efficiently synthesized using Oxone as an oxidant, indicating an environmentally safe and cost-effective approach (Yoshimura et al., 2014). Furthermore, solvent-free synthesis methods for 1,2,4-thiadiazoles have been developed, demonstrating the potential for more practical and sustainable production techniques (Xu et al., 2010).

Chemical Characteristics and Interactions

The chemical characteristics of this compound and its related compounds are quite intricate. For instance, N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides were obtained through a complex process of dehydrosulfurization and cyclization, showcasing the compound's reactive nature and potential for chemical transformations (Zadorozhnii et al., 2019).

Biological Activity and Applications

Antimicrobial and Fungicidal Properties

The derivatives of 1,2,4-thiadiazole, closely related to this compound, exhibit significant biological activities. They have been reported to possess antimicrobial properties against a range of bacterial and fungal strains, indicating their potential as bioactive agents in medical and agricultural sectors (Gilani et al., 2011). Moreover, some derivatives have shown promising fungicidal activities, which could be harnessed for developing new agrochemicals (Zi-lon, 2015).

Anticancer Activity

In the realm of cancer research, certain 1,2,4-thiadiazole derivatives have demonstrated cytotoxic effects against human cancer cell lines, signifying their potential in developing anticancer therapies (Kumar et al., 2011).

Safety and Hazards

The safety data sheet for 3,4-Dichlorobenzoyl chloride indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety measures.

Properties

IUPAC Name

(thiadiazole-4-carbonylamino) 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3S/c11-6-2-1-5(3-7(6)12)10(17)18-14-9(16)8-4-19-15-13-8/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOHYXURIIDMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)ONC(=O)C2=CSN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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